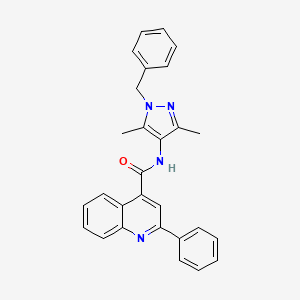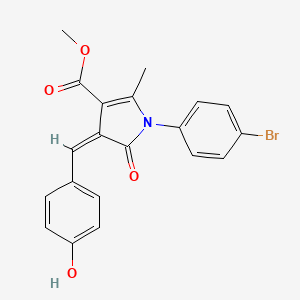
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-phenyl-4-quinolinecarboxamide
Descripción general
Descripción
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-phenyl-4-quinolinecarboxamide, also known as BDQ, is a novel compound that has shown promising results in the treatment of tuberculosis (TB). BDQ belongs to a class of drugs called diarylquinolines and is known to inhibit the activity of the mycobacterial ATP synthase enzyme, which is crucial for the survival of TB bacteria.
Mecanismo De Acción
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-phenyl-4-quinolinecarboxamide inhibits the activity of the mycobacterial ATP synthase enzyme, which is essential for the survival of TB bacteria. ATP synthase is responsible for producing ATP, which is the energy currency of the cell. By inhibiting the activity of ATP synthase, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-phenyl-4-quinolinecarboxamide disrupts the energy production process in TB bacteria, leading to their death.
Biochemical and Physiological Effects:
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-phenyl-4-quinolinecarboxamide has been found to have minimal toxicity in vitro and in vivo. In a phase II clinical trial, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-phenyl-4-quinolinecarboxamide was well-tolerated by patients, with no significant adverse effects reported. N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-phenyl-4-quinolinecarboxamide has also been found to have a low risk of drug-drug interactions, making it a promising drug for the treatment of TB in patients with other medical conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-phenyl-4-quinolinecarboxamide is its high potency against TB bacteria, making it effective even against drug-resistant strains. N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-phenyl-4-quinolinecarboxamide also has a low risk of drug-drug interactions, making it a promising drug for the treatment of TB in patients with other medical conditions. However, one of the limitations of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-phenyl-4-quinolinecarboxamide is its high cost, which may limit its availability in resource-limited settings.
Direcciones Futuras
There are several future directions for research on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-phenyl-4-quinolinecarboxamide. One area of research is the development of new formulations of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-phenyl-4-quinolinecarboxamide that can be administered orally, as the current formulation is administered intravenously. Another area of research is the optimization of the dosing regimen of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-phenyl-4-quinolinecarboxamide to improve its efficacy and reduce the risk of drug resistance. Additionally, research is needed to evaluate the long-term safety and efficacy of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-phenyl-4-quinolinecarboxamide in larger patient populations. Finally, research is needed to evaluate the potential of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-phenyl-4-quinolinecarboxamide in combination with other TB drugs to improve treatment outcomes for TB patients.
Aplicaciones Científicas De Investigación
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-phenyl-4-quinolinecarboxamide has been extensively studied for its efficacy in the treatment of TB. In a phase II clinical trial, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-phenyl-4-quinolinecarboxamide was found to be effective in treating multidrug-resistant TB (MDR-TB) when used in combination with other TB drugs. N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-phenyl-4-quinolinecarboxamide has also been shown to be effective against extensively drug-resistant TB (XDR-TB), which is a more severe form of TB that is resistant to most TB drugs. N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-phenyl-4-quinolinecarboxamide has also been found to have a low risk of drug-drug interactions, making it a promising drug for the treatment of TB in patients with other medical conditions.
Propiedades
IUPAC Name |
N-(1-benzyl-3,5-dimethylpyrazol-4-yl)-2-phenylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O/c1-19-27(20(2)32(31-19)18-21-11-5-3-6-12-21)30-28(33)24-17-26(22-13-7-4-8-14-22)29-25-16-10-9-15-23(24)25/h3-17H,18H2,1-2H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXFRQWHTJTZEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methoxy-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B4614301.png)
![N~1~-(4-bromo-2-fluorophenyl)-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4614309.png)
![4-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4614319.png)
![5-(4-methoxybenzoyl)-6,6,8-trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline](/img/structure/B4614325.png)
![5-[(2-bromobenzyl)oxy]-4-ethyl-7-methyl-2H-chromen-2-one](/img/structure/B4614328.png)
![3-({[(4-chlorophenyl)amino]carbonyl}amino)-N-ethylbenzamide](/img/structure/B4614342.png)
![methyl 1-[3-(4-isopropylphenyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4614349.png)
![3-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-2-cyano-N-(2-nitrophenyl)acrylamide](/img/structure/B4614357.png)
![4-propoxy-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B4614364.png)
![1-[(4-nitrophenyl)acetyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4614369.png)

![ethyl 5-acetyl-4-methyl-2-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4614372.png)

![N-(3-chloro-4-fluorophenyl)-2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4614388.png)